molecular formula C12H24O B8618920 11-Methoxyundec-1-ene CAS No. 7289-47-6

11-Methoxyundec-1-ene

Cat. No.: B8618920
CAS No.: 7289-47-6
M. Wt: 184.32 g/mol
InChI Key: YCEBNFCOLRRYIM-UHFFFAOYSA-N
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Description

11-Methoxyundec-1-ene (CAS: 65405-66-5) is a substituted alkene with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol. Its structure features a methoxy (-OCH₃) group at the 11th carbon and a terminal double bond at position 1 (Figure 1). This compound is primarily utilized in organic synthesis, particularly in the development of specialty chemicals and intermediates for pharmaceuticals or polymers . Its reactivity is influenced by the electron-donating methoxy group, which stabilizes carbocation intermediates during electrophilic additions, and the terminal double bond, which facilitates polymerization or functionalization reactions.

Properties

CAS No.

7289-47-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

11-methoxyundec-1-ene

InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3

InChI Key

YCEBNFCOLRRYIM-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
11-Methoxyundec-1-ene 65405-66-5 C₁₃H₂₆O₂ Methoxy (-OCH₃) at C11; double bond at C1 214.34 Organic synthesis, polymer precursors
6-Methyl-(E)-3-undecene 74630-52-7 C₁₂H₂₂ Methyl (-CH₃) at C6; double bond at C3 (E) 166.30 Surfactants, flavor/fragrance additives
11-Bromoundecanoic acid N/A C₁₁H₂₁BrO₂ Bromine (-Br) at C11; carboxylic acid (-COOH) 265.19 Biopolymer modification, surfactants
11-Aminoundecanoic acid N/A C₁₁H₂₃NO₂ Amino (-NH₂) at C11; carboxylic acid (-COOH) 201.31 Nylon-11 production, biomedical uses
11,11-Dimethoxyundec-1-ene 65405-66-5 C₁₃H₂₆O₂ Two methoxy groups at C11; double bond at C1 214.34 Likely similar to this compound

Key Structural and Functional Differences

Substituent Position and Type this compound vs. 6-Methyl-(E)-3-undecene: The former has a polar methoxy group at C11 and a terminal double bond, while the latter features a nonpolar methyl group at C6 and an internal double bond. This difference impacts solubility and reactivity; the methoxy group increases polarity, making this compound more soluble in polar solvents . this compound vs. 11-Bromoundecanoic acid: Bromine and carboxylic acid groups in the latter enhance electrophilicity and acidity, enabling nucleophilic substitution or esterification reactions.

Reactivity and Applications The terminal double bond in this compound allows for facile polymerization or epoxidation, whereas the internal double bond in 6-Methyl-(E)-3-undecene limits such reactivity, making it more suited for stabilizing emulsions or fragrances . Carboxylic acid derivatives (e.g., 11-Bromoundecanoic acid) are critical in biopolymer synthesis due to their ability to form esters or amides, unlike the methoxy-substituted alkene .

Comparative Physicochemical Data Limited experimental data are available for direct property comparisons (e.g., boiling points, logP). However, molecular weight and functional groups suggest that this compound has intermediate polarity between 6-Methyl-(E)-3-undecene (nonpolar) and 11-Aminoundecanoic acid (polar).

Research Findings and Gaps

  • Synthetic Utility: this compound’s methoxy group enables regioselective functionalization, as demonstrated in its use for synthesizing methoxy-terminated polymers . In contrast, 11-Aminoundecanoic acid is preferred for polyamide production due to its bifunctional reactivity .
  • Data Limitations : Direct comparisons of reaction kinetics or thermodynamic properties (e.g., enthalpy of hydrogenation) are absent in available literature, indicating a need for further experimental studies.

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